3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide
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Overview
Description
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide is a chemical compound with a unique structure that includes a pyridine ring, an amide group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The amino and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-1λ6-thiolane-1,1-dione hydrochloride
- 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride
Uniqueness
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the propanamide moiety. This structural variation can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(3-amino-2-oxopyridin-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H13N3O2/c1-6(8(11)13)5-12-4-2-3-7(10)9(12)14/h2-4,6H,5,10H2,1H3,(H2,11,13) |
InChI Key |
INSJARUISARQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=C(C1=O)N)C(=O)N |
Origin of Product |
United States |
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